What is the chemical structure of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
What is the chemical structure of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
An In-depth Technical Guide to 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a substituted piperazine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The molecule uniquely combines the piperazine scaffold, a pharmacologically significant heterocycle prevalent in numerous FDA-approved drugs, with a fluorinated alkyl chain.[1][2][3] The introduction of a fluorine atom on a tertiary carbon offers a strategic tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and basicity of the distal nitrogen. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route with detailed protocols, and a discussion of its potential applications grounded in the established roles of its constituent moieties in modern drug design.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for all research and development activities. 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is the salt form of the parent free base, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid.
Chemical Structure (Free Base):

Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Compound Name | 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | [4][5] |
| CAS Number | 2413877-77-5 | [4] |
| Molecular Formula | C₈H₁₉Cl₂FN₂ | [4] |
| Molecular Weight | 233.16 g/mol | [4] |
| InChI | 1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H | [4] |
| InChIKey | HXHFASNERHSZLC-UHFFFAOYSA-N |[4] |
Physicochemical and Structural Properties
The properties of this compound are dictated by its distinct structural features: the piperazine ring, the tertiary fluoroalkyl group, and its formulation as a dihydrochloride salt.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Purity | ≥97% | [4] |
| Physical Form | Typically a crystalline solid | [6] |
| Storage | Store at room temperature, keep dry and cool | [4] |
| Shipping Temperature | Room Temperature |[4] |
Structural Analysis and Scientific Insights:
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Piperazine Core: The piperazine ring is a conformationally flexible six-membered heterocycle. In the dihydrochloride salt form, both nitrogen atoms are protonated, rendering the molecule highly polar and water-soluble. The pKa values of the parent piperazine are approximately 9.8 and 5.7, and while the alkyl substituent will slightly alter these values, the presence of two positive charges significantly influences its behavior in biological and chemical systems.
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Fluoroalkyl Moiety: The gem-dimethyl group on the carbon bearing the fluorine atom provides steric bulk. More importantly, fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can lower the pKa of the adjacent tertiary amine (N1), making it less basic than the N4 nitrogen. This differential basicity is a critical feature that can be exploited for selective chemical modifications.
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Metabolic Stability: The C-F bond is exceptionally strong. The presence of fluorine at the C2 position, particularly on a tertiary carbon, is a well-established strategy in medicinal chemistry to block potential sites of oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in drug candidates.
Synthesis and Purification
While specific process chemistry for this exact molecule is not publicly detailed, a robust and logical synthetic route can be designed based on well-established methodologies for N-alkylation of piperazines.[1] The following proposed synthesis demonstrates a common and effective strategy that prioritizes selectivity and yield.
Rationale for Synthetic Strategy:
Direct alkylation of piperazine with a 2-fluoro-2-methylpropyl halide risks over-alkylation, yielding a mixture of mono- and di-substituted products that are difficult to separate. A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that alkylation occurs selectively at the free secondary amine. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions, which can be coupled with the final salt formation step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine (1.0 eq.), acetonitrile (10 mL per gram of N-Boc-piperazine), and N,N-Diisopropylethylamine (DIEA, 2.5 eq.).
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Expert Insight: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. DIEA is used as a non-nucleophilic organic base to scavenge the HBr formed during the reaction, preventing it from protonating the starting piperazine, which would render it unreactive.
-
-
Reagent Addition: Add 1-bromo-2-fluoro-2-methylpropane (1.2 eq.) to the stirred solution.
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Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Trustworthiness: The aqueous washes are critical to remove the DIEA hydrobromide salt and any remaining base, ensuring the purity of the intermediate product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.
Step 2: Synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
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Dissolution: Dissolve the purified 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine (1.0 eq.) from Step 1 in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Acidification: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3.0 eq.) dropwise at room temperature.
-
Expert Insight: The addition of excess strong acid serves two purposes: it cleaves the acid-labile Boc protecting group and protonates both piperazine nitrogens to form the desired dihydrochloride salt.
-
-
Precipitation: A white precipitate should form upon addition of the acid. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection and salt formation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford the final product, 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride.
Applications in Research and Drug Development
This compound is not an end-product drug but rather a valuable starting material or intermediate. Its utility stems from the strategic combination of the piperazine core and the fluoroalkyl sidechain, two motifs highly valued in drug design.[2][7]
The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[3] Its key roles include:
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Improving Solubility: As a basic moiety, it can be protonated at physiological pH, enhancing aqueous solubility and improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate.
-
Vector for Pharmacophores: The diamine structure allows for the attachment of two different pharmacophoric groups, orienting them in specific spatial arrangements to interact with biological targets.
-
Modulating Receptor Affinity: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, which is crucial for binding to protein targets.
The Role of Fluorine in Drug Design
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its benefits include:
-
Blocking Metabolic Soft Spots: As mentioned, the C-F bond is very strong and can prevent metabolic oxidation.
-
Modulating pKa: The inductive effect of fluorine can fine-tune the basicity of nearby amines, affecting their ionization state and, consequently, their interaction with targets and cell permeability.
-
Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, enhancing binding affinity.
Logical Framework for Application
Caption: Relationship between structure, properties, and applications.
References
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1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | 2413877-77-5. (n.d.). MilliporeSigma. Retrieved March 20, 2026, from [Link]
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1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride | C11H14ClF3N2 | CID 3016163. (n.d.). PubChem. Retrieved March 20, 2026, from [Link][8]
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1-[(2-fluorophenyl)methyl]piperazine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link][9]
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1-(2-Fluoroethyl)piperazine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link][10]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved March 20, 2026, from [Link][1]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved March 20, 2026, from [Link][2]
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Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved March 20, 2026, from [Link][7]
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Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link][11]
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Singh, S., et al. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved March 20, 2026, from [Link][3]
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